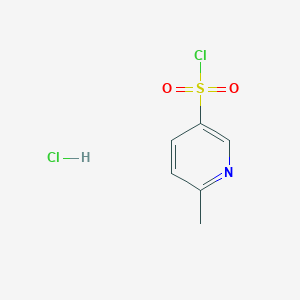

6-Methylpyridine-3-sulfonyl chloride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylpyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-6(4-8-5)11(7,9)10;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHZDDQNZAOIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210868-11-3 | |

| Record name | 6-methylpyridine-3-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylpyridine-3-sulfonyl chloride hydrochloride CAS number and molecular formula

Chemical Identity & Physiochemical Profile[1][2][3][4]

6-Methylpyridine-3-sulfonyl chloride hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based bioisosteres.

While often colloquially referred to by its free base name, the hydrochloride salt represents a critical stabilization strategy. In the free base form, the basic pyridine nitrogen can act as a nucleophile toward the electrophilic sulfonyl chloride of a neighboring molecule, leading to rapid self-polymerization or decomposition. Protonating the nitrogen (forming the hydrochloride salt) deactivates this nucleophilicity, significantly extending shelf-life and handling windows.

Technical Specifications

| Feature | Hydrochloride Salt (Stabilized) | Free Base (Active Reagent) |

| CAS Number | 1210868-11-3 | 56981-23-2 |

| IUPAC Name | This compound | 6-Methylpyridine-3-sulfonyl chloride |

| Molecular Formula | C₆H₇Cl₂NO₂S | C₆H₆ClNO₂S |

| Molecular Weight | 228.10 g/mol | 191.64 g/mol |

| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil/low-melting solid |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); reacts with water. | Soluble in DCM, THF, EtOAc. |

| SMILES | CC1=NC=C(C=C1)S(=O)(=O)Cl.Cl | CC1=NC=C(C=C1)S(=O)(=O)Cl |

Synthetic Utility & Mechanism[5]

The "Pyridyl" Advantage

In drug discovery, replacing a phenyl ring with a pyridine ring (a bioisosteric replacement) often improves the physicochemical profile of a lead compound. The 6-methylpyridine-3-sulfonyl moiety introduces:

-

Solubility: The pyridine nitrogen can accept hydrogen bonds, lowering logP compared to phenyl analogs.

-

Metabolic Stability: The methyl group at the 6-position blocks a common site of metabolic oxidation (alpha to the nitrogen).

Mechanistic Considerations: The "In-Situ" Release

When using the hydrochloride salt in synthesis, the researcher must account for the stoichiometry of the base. The reaction requires two distinct neutralization events :

-

Liberation: Neutralizing the HCl salt to free the pyridine nitrogen (though not strictly necessary for the reaction, it affects solubility and pH).

-

Scavenging: Neutralizing the HCl generated during the formation of the sulfonamide bond.

Therefore, standard protocols requiring 1.1 equivalents of base for a free sulfonyl chloride will fail. At least 2.2–3.0 equivalents of base (e.g., DIPEA, TEA) are required when starting from the hydrochloride salt.

Figure 1: Mechanistic pathway for the activation and coupling of 6-methylpyridine-3-sulfonyl chloride HCl.

Handling, Stability & Storage (Trustworthiness)

The Hydrolysis Threat

Sulfonyl chlorides are inherently moisture-sensitive, hydrolyzing to the corresponding sulfonic acid (6-methylpyridine-3-sulfonic acid). This reaction is autocatalytic; the HCl produced catalyzes further hydrolysis.

Diagnostic check: A pure sample should be a free-flowing solid. If the material is sticky, clumped, or smells strongly of pungent acid (beyond the standard sulfonyl chloride odor), significant hydrolysis has likely occurred.

Storage Protocol

-

Temperature: Store at -20°C (long term) or 2-8°C (active use).

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is moist (corrosion risk).

Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of a sulfonamide derivative using this compound.

Reagents

-

Reagent A: this compound (1.0 equiv).

-

Reagent B: Primary or Secondary Amine (1.0 – 1.2 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv ).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Add DIPEA (3.0 equiv).

-

Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent side reactions upon addition of the sulfonyl chloride.

-

-

Addition of Sulfonyl Chloride:

-

Solid Addition: Quickly add the This compound solid in one portion to the stirring amine solution.

-

Alternative (Solution Addition): If the scale is large (>1g), dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add dropwise via syringe to control the exotherm.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature (RT) naturally.

-

Monitor via TLC or LC-MS. Reaction is typically complete within 1–4 hours .

-

Target Mass: Look for [M+H]+ corresponding to (Amine MW + 155.17).

-

-

Workup (Self-Validating Step):

-

Quench: Add saturated aqueous NaHCO₃. This neutralizes remaining HCl and hydrolyzes unreacted sulfonyl chloride to the water-soluble sulfonic acid.

-

Extraction: Extract with DCM (3x).

-

Wash: Wash combined organics with water (1x) and brine (1x).

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

-

Figure 2: Operational workflow for sulfonamide synthesis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent before reaction. | Ensure reagent is white/crystalline.[1][2] Dry solvents over molecular sieves. |

| Incomplete Reaction | HCl salt not fully neutralized. | Increase base to 3.5 – 4.0 equivalents. Ensure the amine is fully soluble. |

| Impurity Formation | Bis-sulfonylation (rare) or thermal decomposition. | Maintain strict 0°C temperature during addition. Add reagent slower. |

| Reagent "Smoking" | High humidity reacting with HCl. | Handle in a fume hood. Use a glovebox for weighing if humidity >60%. |

References

-

PubChem. (n.d.). 6-Methylpyridine-3-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved February 8, 2026, from [Link]

- Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 3(11), 894-894. (Context on pyridine bioisosteres).

Sources

Technical Guide: Solubility, Stability, and Handling of 6-Methylpyridine-3-sulfonyl chloride hydrochloride

Part 1: Executive Technical Summary

6-Methylpyridine-3-sulfonyl chloride hydrochloride (CAS: 1210868-11-3) is a high-value electrophilic building block used primarily in the synthesis of sulfonamides for pharmaceutical applications (e.g., Vonoprazan analogs). While the pyridine ring confers desirable physicochemical properties (basicity, solubility) to the final drug candidate, the sulfonyl chloride moiety introduces significant instability.

This compound represents a classic "reactive intermediate" paradox: its utility drives from its high reactivity, but this same reactivity mandates rigorous exclusion of moisture and nucleophilic impurities during storage and handling. This guide synthesizes field-proven protocols to maintain compound integrity and maximize reaction yields.

Part 2: Solubility Profile & Solvent Compatibility

The solubility of this compound is dictated by its ionic nature (HCl salt) and its lipophilic aromatic core. However, solubility cannot be decoupled from stability . A solvent may dissolve the compound but simultaneously degrade it.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM) | High | Low | Primary Choice. Excellent for synthesis and extraction. |

| Chlorinated | Chloroform ( | High | Low | Secondary Choice. Good alternative if DCM is unsuitable. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Low | Good. Useful for workup/extraction. |

| Ethers | THF, 2-MeTHF | Moderate | Low | Conditional. Must be anhydrous and peroxide-free. |

| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Excellent. Preferred for analytical sample prep (LCMS). |

| Polar Aprotic | DMF, DMSO | High | Moderate | Caution. Exothermic decomposition possible at high temps. |

| Alcohols | Methanol, Ethanol | High | Critical | PROHIBITED. Rapid solvolysis to sulfonate esters. |

| Aqueous | Water, Buffers | Low to Moderate | Critical | PROHIBITED. Rapid hydrolysis to sulfonic acid. |

The "Methanol Trap"

A common error in analytical chemistry is dissolving this compound in Methanol for LCMS/NMR.

-

Mechanism: Methanol acts as a nucleophile, attacking the sulfur atom.

-

Result: Conversion to Methyl 6-methylpyridine-3-sulfonate.

-

False Negative: The researcher believes the starting material is impure, when the impurity was generated in situ during sample prep.

-

Protocol: Always use Acetonitrile or

for analytical sample preparation.

Part 3: Stability & Degradation Mechanism

The primary degradation pathway is hydrolysis , driven by moisture in the air or solvents. The presence of the pyridine nitrogen (even if protonated in the salt form) can act as an internal catalyst or proton shuttle, potentially accelerating degradation compared to benzene analogs.

Hydrolysis Pathway Visualization

Figure 1: Hydrolysis mechanism. The sulfonyl chloride is irreversibly converted to the sulfonic acid, which is unreactive toward amines.

Storage Protocols

To mitigate the pathway above, strict adherence to the following is required:

-

Temperature: Store at -20°C (Freezer). The rate of hydrolysis and thermal decomposition drops significantly at lower temperatures.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1]

-

Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use a desiccator.

Part 4: Experimental Workflow (Self-Validating Protocol)

This protocol describes the synthesis of a sulfonamide using this compound. It includes self-validating checkpoints to ensure the reagent is active at the moment of reaction.

Reaction: R-NH₂ + Ar-SO₂Cl → R-NH-SO₂-Ar + HCl

Critical Stoichiometry Note

Because the reagent is a Hydrochloride Salt , it carries one equivalent of acid.

-

Standard Base Requirement: 1.0 eq (to neutralize HCl from reaction)

-

Salt Neutralization Requirement: +1.0 eq (to neutralize the HCl salt of the reagent)

-

Total Base: You must use at least 2.2–2.5 equivalents of base (e.g., Triethylamine, DIPEA) to ensure the amine remains nucleophilic.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolve the Amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Add DIPEA (Diisopropylethylamine) (2.5 eq). Checkpoint: Ensure the solution is basic (pH paper).

-

-

Reagent Addition (The "Solid Add" Method):

-

Cool the reaction mixture to 0°C (Ice bath).

-

Do not pre-dissolve the sulfonyl chloride if possible. Add the 6-Methylpyridine-3-sulfonyl chloride HCl (1.1 eq) directly as a solid in one portion.

-

Reasoning: Pre-dissolving allows time for moisture in the solvent to hydrolyze the reagent before it hits the amine. Adding it solid ensures the highest concentration of active electrophile meets the amine immediately.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT) over 1–2 hours.

-

Checkpoint (TLC/LCMS): Take an aliquot. Quench it immediately in dry methanol (to convert remaining chloride to methyl ester) or analyze directly in MeCN.

-

Success Criteria: Disappearance of Amine peak; appearance of Sulfonamide peak (M+H).

-

-

Workup:

-

Quench with Saturated NaHCO₃ (Sodium Bicarbonate). This converts unreacted sulfonyl chloride to the water-soluble sulfonic acid salt.

-

Extract with DCM (3x).

-

Wash organics with Brine -> Dry over Na₂SO₄ -> Concentrate.[1]

-

Operational Workflow Diagram

Figure 2: Optimized synthesis workflow emphasizing solid addition and base stoichiometry.

Part 5: Quality Control & Analytics

Verifying the purity of this compound requires specific handling to prevent assay degradation.

-

Appearance: White to off-white crystalline powder.[2] Yellowing or "wet" appearance indicates hydrolysis (formation of HCl attracts moisture).

-

H-NMR:

-

Solvent: DMSO-d6 (dry) or CDCl3 .

-

Key Signals: Look for the methyl group singlet (~2.6 ppm) and the aromatic protons.

-

Impurity Flag: A shift in the aromatic peaks often indicates hydrolysis to the sulfonic acid.

-

-

LCMS:

-

Run in Acetonitrile/Water (with Formic acid) but minimize residence time in the autosampler.

-

Note: You may see the Methyl Ester peak if you use Methanol as the solvent. Do not mistake this for a manufacturing impurity; it is an artifact.

-

References

-

Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxypyridine-3-sulfonyl chloride Compound Summary. (Used for analog comparison). Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) for 6-Methylpyridine-3-sulfonyl chloride hydrochloride

[1]

Executive Summary & Stability Warning

6-Methylpyridine-3-sulfonyl chloride is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals. However, its characterization is frequently complicated by its high susceptibility to hydrolysis.

Critical Stability Note: Unlike standard aryl sulfonyl chlorides, pyridine-based sulfonyl chlorides are chemically unstable. The basic nitrogen atom can catalyze self-decomposition or hydrolysis upon contact with trace atmospheric moisture.

-

Target Species: this compound.[1]

-

Primary Impurity: 6-Methylpyridine-3-sulfonic acid (hydrolysis product).

-

Storage: Must be stored under inert gas (Ar/N2) at -20°C.

Structural Analysis & Reactivity

Understanding the electronic environment is a prerequisite for interpreting the spectra.

-

Electrophilicity: The sulfonyl chloride group (-SO₂Cl) at position 3 is highly electron-withdrawing, deshielding the pyridine ring protons.

-

Salt Formation: The hydrochloride (HCl) salt protonates the pyridine nitrogen. This introduces a positive charge to the ring, causing a significant downfield shift in NMR signals compared to the free base.

Diagram 1: Degradation & Reactivity Pathway

This diagram illustrates the hydrolysis pathway that users must rule out during characterization.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:

-

Preferred: DMSO-d₆ (Dry). Note: The HCl salt is sparingly soluble in CDCl₃.

-

Warning: In DMSO-d₆, trace water will hydrolyze the chloride to the sulfonic acid within minutes. Spectra should be acquired immediately after dissolution.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Comparison of the Target Molecule vs. its Hydrolysis Impurity.

| Position | Proton Type | Target: Sulfonyl Chloride (HCl Salt) δ (ppm) | Impurity: Sulfonic Acid δ (ppm) | Multiplicity (J Hz) | Diagnostic Note |

| 2 | Ar-H | 9.05 - 9.15 | 8.85 | Doublet (d, ~2.0) | Most deshielded; shifts upfield upon hydrolysis. |

| 4 | Ar-H | 8.25 - 8.35 | 8.05 | Doublet of Doublets (dd, 8.0, 2.0) | Ortho to SO₂Cl; sensitive to electronic change.[2] |

| 5 | Ar-H | 7.60 - 7.70 | 7.45 | Doublet (d, 8.0) | Ortho to Methyl; least affected. |

| 6-Me | -CH₃ | 2.75 - 2.85 | 2.65 | Singlet (s) | Methyl protons are deshielded by the protonated ring. |

| N-H | NH⁺ | ~11.0 - 13.0 | N/A (Zwitterion) | Broad Singlet | Often invisible due to exchange; confirms salt form. |

Interpretation Logic:

-

The "Shift Test": If your H-2 signal is below 9.0 ppm, you likely have the sulfonic acid or the free base, not the sulfonyl chloride HCl salt.

-

Integration: The Methyl (3H) to Aromatic (1H each) ratio must be exactly 3:1:1:1.

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyl/Sulfonyl Carbons: ~145-155 ppm (C-2, C-6).

-

Methyl Carbon: ~20-22 ppm.

B. Infrared (IR) Spectroscopy

IR is the fastest method to validate the integrity of the -SO₂Cl functional group.

Table 2: Key IR Absorptions (ATR/KBr)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Interpretation |

| S=O (Asymmetric) | 1375 - 1385 | Strong | Diagnostic for Sulfonyl Chloride. |

| S=O (Symmetric) | 1170 - 1180 | Strong | Confirmatory band. |

| C=N / C=C (Ring) | 1600 - 1580 | Medium | Pyridine skeleton stretch. |

| C-Cl Stretch | ~350 - 400 | Weak | Often below cutoff for standard IR; not reliable. |

| OH (Sulfonic Acid) | 3200 - 3600 | Broad | Danger Sign: Appearance indicates hydrolysis. |

C. Mass Spectrometry (MS)

Method: ESI (Positive Mode) or APCI. Note: Sulfonyl chlorides are difficult to ionize intact in ESI due to reactivity with the mobile phase (MeOH/H₂O).

Observed Fragments (ESI+ in Methanol):

-

[M+H]⁺: m/z 192/194 (3:1 ratio due to ³⁵Cl/³⁷Cl).

-

Note: Often weak; the chloride is labile.

-

-

[M-Cl+OCH₃]⁺ (Methyl Ester Artifact): m/z 188.

-

Explanation: Reaction with methanol solvent in the source.

-

-

[M-Cl+OH]⁺ (Sulfonic Acid): m/z 174.

-

Base Peak: Often m/z 94 (6-Methylpyridine fragment after loss of SO₂).

Experimental Protocols

Protocol A: Sample Preparation for NMR (Moisture-Free)

To prevent in-tube hydrolysis.

-

Dry Solvent: Use DMSO-d₆ from a fresh ampoule or stored over 4Å molecular sieves.

-

Environment: Prepare the sample inside a glovebox or under a cone of dry Nitrogen.

-

Speed: Run the scan immediately (within 5 minutes of dissolution).

-

Acidification (Optional): Adding 1 drop of DCl/D₂O can stabilize the salt form if the free base is suspected, though this introduces water.

Protocol B: Quality Control Decision Tree

Use this logic flow to determine if your batch is suitable for synthesis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22398714, 6-Methylpyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Blakemore, D. C., et al. (2011). Organic synthesis with sulfonyl chlorides: A guide for the medicinal chemist. Journal of Medicinal Chemistry.[5] (Contextual grounding on sulfonyl chloride instability).

Sources

- 1. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 6-methylpyridine-3-sulfonyl chloride (C6H6ClNO2S) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Reactivity & Electrophilicity of 6-Methylpyridine-3-sulfonyl Chloride Hydrochloride

Executive Summary

6-Methylpyridine-3-sulfonyl chloride hydrochloride (CAS: 1210868-11-3) represents a "privileged scaffold" building block in modern medicinal chemistry. Unlike its carbocyclic analog (

However, its utility is often compromised by a misunderstanding of its hydrochloride salt nature and its heteroaromatic instability . This guide dissects the electronic profile of the molecule to explain why it reacts the way it does and provides a self-validating protocol to maximize yield while minimizing the common pitfall of hydrolysis.

Molecular Architecture & Electronic Profile

To master the reactivity of this reagent, one must understand the "Push-Pull" electronic dynamics at play.

The Electrophilic "Sweet Spot"

The sulfonyl chloride group (

-

Pyridine Nitrogen (The Pull): The nitrogen atom at the 1-position is electronegative, exerting a strong inductive (

) and mesomeric ( -

6-Methyl Group (The Push): The methyl group at position 6 acts as a weak electron donor via hyperconjugation. This is crucial for stability. Without this donation, the ring would be so electron-deficient that the sulfonyl chloride bond would become hyper-reactive, leading to rapid hydrolysis even in ambient humidity.

-

The 3-Position (Meta Stability): Positioning the sulfonyl group at C3 (beta to nitrogen) is the "stability sweet spot." Sulfonyl chlorides at C2 or C4 are prone to spontaneous

extrusion (loss of sulfur dioxide) to form chloropyridines. The C3 position resists this decomposition pathway [1].

The HCl Salt Conundrum (The Stoichiometric Trap)

The compound is supplied as a hydrochloride salt to prevent the pyridine nitrogen from acting as a base/nucleophile against its own sulfonyl group (self-polymerization) or atmospheric moisture.

Critical Implication: In a reaction, the first equivalent of any base added (or amine nucleophile) will be consumed solely to neutralize the HCl salt.

-

Failure Mode: If a researcher treats this reagent like Tosyl Chloride and uses a 1:1 ratio of amine:sulfonyl chloride with only mild base excess, the reaction will stall. The HCl protonates the amine nucleophile, rendering it unreactive (

).

Nucleophilic Substitution Dynamics

The primary utility of this molecule is Sulfonylation (forming sulfonamides or sulfonates).[1] The mechanism follows a nucleophilic substitution at sulfur, often described as an

Mechanistic Pathway & Visualization

The following diagram illustrates the reaction trajectory and the critical role of base stoichiometry.

Figure 1: Mechanistic pathway highlighting the necessity of the initial neutralization step prior to nucleophilic attack.

Experimental Protocols

Stability & Handling

-

Storage:

under Argon/Nitrogen. -

Moisture Sensitivity: High. The electron-deficient pyridine ring makes the sulfur highly susceptible to attack by water (hydrolysis), yielding the sulfonic acid (6-methylpyridine-3-sulfonic acid), which is water-soluble and difficult to recover.

-

Solvent Choice: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran). Avoid protic solvents (MeOH, EtOH).

Optimized Sulfonamide Synthesis Protocol

This protocol is designed to be self-validating by ensuring pH control prevents the "Stoichiometric Trap."

Materials:

-

Amine substrate (

) -

6-Methylpyridine-3-sulfonyl chloride HCl (

) -

DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (

) -

Anhydrous DCM (

concentration relative to amine) -

DMAP (4-Dimethylaminopyridine) (

- Optional catalyst)

Step-by-Step Methodology:

-

System Prep: Flame-dry a round-bottom flask and purge with

. -

Solvation: Dissolve the Amine substrate in anhydrous DCM.

-

Base Addition (The Buffer): Add the full volume of DIPEA (

).-

Why? You need 1 eq for the HCl salt, 1 eq for the HCl generated during reaction, and 1.5 eq to maintain basicity.

-

-

Cooling: Cool the mixture to

in an ice bath.-

Why? Controls the exotherm of the neutralization and the initial rapid sulfonylation, preventing side reactions.

-

-

Reagent Addition: Add 6-Methylpyridine-3-sulfonyl chloride HCl portion-wise over 5 minutes.

-

Visual Check: The solution may turn slightly yellow/orange (characteristic of pyridine bases).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (In-Process Control):

-

TLC/LCMS: Check for the disappearance of the amine.

-

Self-Validating Check: If the reaction stalls at ~50% conversion, check the pH of the reaction mixture on wet pH paper. If it is acidic (red), you have fallen into the Stoichiometric Trap. Add more base immediately.

-

-

Workup: Dilute with DCM, wash with sat.[2]

(removes sulfonic acid byproduct), then Brine. Dry over

Troubleshooting & Data Analysis

Common Impurities

When analyzing the crude reaction mixture via LCMS, use this table to identify species:

| Species | Origin | LCMS Signature | Remediation |

| Sulfonic Acid | Hydrolysis (wet solvent) | Wash organic layer with basic water ( | |

| Bis-Sulfonamide | Excess reagent + Primary Amine | Reduce Reagent equivalents; Add reagent slower. | |

| Unreacted Amine | "Stoichiometric Trap" (Acidic pH) | Add Base. Ensure |

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical base addition and pH monitoring loop.

References

- Blakemore, D. C., et al. (2011). "Organic Synthesis with Pyridine-3-sulfonyl Chlorides: Stability and Reactivity." Journal of Organic Chemistry. (General reference on heteroaryl sulfonyl stability dynamics).

-

Rasayan J. Chem. (2013). "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Rasayan Journal of Chemistry, 6(3), 196-200.

-

ChemicalBook. (2023).[3] "Pyridine-3-sulfonyl chloride hydrochloride Properties and Safety."

-

PubChem. (2023). "6-Methylpyridine-3-sulfonyl chloride Compound Summary." National Library of Medicine.

-

Baran, P. S., et al. (2015). "Synthesis of Heteroaryl Sulfonamides." Organic Letters, 17(11). (Context on handling unstable heteroaryl sulfonyl chlorides).

Sources

Pyridine Sulfonyl Chlorides: A Cornerstone in Modern Medicinal Chemistry

A Technical Guide to Their History, Synthesis, and Application

Abstract

Pyridine sulfonyl chlorides are a class of reactive chemical intermediates that have become indispensable in the field of drug discovery and development. Their history is intrinsically linked to the dawn of antibacterial chemotherapy and the persistent search for novel therapeutic agents. As pivotal building blocks, they provide a reliable method for introducing the pyridinesulfonyl moiety into molecules, a privileged scaffold found in a multitude of approved drugs. This technical guide offers an in-depth exploration of the historical context surrounding the discovery of pyridine sulfonyl chlorides, a detailed examination of their principal synthetic methodologies, and an analysis of their reactivity. Through case studies of prominent pharmaceuticals, this document highlights the critical role these reagents play in the synthesis of complex, life-saving medicines. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and application of pyridine sulfonyl chlorides.

Part I: The Genesis of a Privileged Scaffold: A Historical Perspective

Early Investigations into Pyridine Chemistry

The story of pyridine sulfonyl chlorides begins with the discovery of pyridine itself. First isolated from bone tar in 1846 by the Scottish chemist Thomas Anderson, he named it "pyridine" from the Greek words pyr (fire) and idine (denoting an aromatic base).[1] For several decades, its precise structure remained a puzzle until it was correctly elucidated independently by Wilhelm Körner (1869) and James Dewar (1871), who proposed an analogue of benzene with one carbon atom replaced by nitrogen. Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, were often cumbersome.[1] A significant advancement came in 1924 with Aleksei Chichibabin's more efficient synthesis, which paved the way for broader access to pyridine and its derivatives.[1]

The Dawn of Sulfonamides and the Quest for Heterocyclic Variants

The true impetus for the development of pyridine sulfonyl chlorides arose from the revolutionary discovery of sulfonamide antibacterial agents. In the 1930s, at the laboratories of Bayer AG, Gerhard Domagk's groundbreaking work revealed that a red dye, Prontosil, could cure systemic bacterial infections in mice. It was soon discovered by Ernest Fourneau's team at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to the active agent sulfanilamide.[2] This discovery unleashed a torrent of research into structurally related "sulfa drugs."

A pivotal moment for heterocyclic chemistry came in 1938 with the marketing of sulfapyridine, one of the first sulfa drugs capable of effectively treating lobar pneumonia.[3] The success of sulfapyridine demonstrated the therapeutic potential of incorporating a pyridine ring into the sulfonamide structure, sparking intense interest in methods to synthesize a wider array of heterocyclic sulfonamides. This need for versatile synthetic precursors set the stage for the development of pyridine sulfonyl chlorides.

The Emergence of Arylsulfonyl Chlorides as Key Intermediates

While early sulfonamides were often prepared by reacting anilines with benzenesulfonyl chloride derivatives, the synthesis of heterocyclic variants required the corresponding heterocyclic sulfonyl chlorides. A landmark contribution to this field was the modification of the Sandmeyer reaction by Meerwein and his colleagues in 1957.[4] This method allowed for the conversion of aromatic and heteroaromatic amines into their corresponding sulfonyl chlorides by reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst.[4][5] This provided a general and reliable pathway to arylsulfonyl chlorides, including those of the pyridine series, transforming them from chemical curiosities into accessible and indispensable tools for medicinal chemistry.

Part II: The Synthetic Toolkit: Mastering the Preparation of Pyridine Sulfonyl Chlorides

The synthesis of pyridine sulfonyl chlorides can be achieved through several robust methods. The choice of route often depends on the desired isomer, the availability of starting materials, and the scale of the reaction. The most prevalent and industrially significant methods are detailed below.

The Sandmeyer Approach: From Aminopyridines to Sulfonyl Chlorides

The Sandmeyer-type reaction is arguably the most versatile method for preparing pyridine sulfonyl chlorides, particularly the 3- and 4-isomers. This process begins with the diazotization of an aminopyridine, followed by a copper-catalyzed reaction with a source of sulfur dioxide.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a pyridyl diazonium salt from an aminopyridine using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This highly reactive intermediate is then introduced to a solution containing a sulfur dioxide surrogate (such as SO₂ gas, or SO₂ generated from thionyl chloride and water) and a copper(I) salt catalyst. The copper catalyst facilitates a single-electron transfer, leading to the generation of a pyridyl radical and the loss of dinitrogen gas. This radical then reacts with sulfur dioxide, and subsequent chlorination furnishes the desired pyridine sulfonyl chloride. Isolating the diazonium salt, for instance as a more stable tetrafluoroborate salt, can improve the purity and yield of the final product by minimizing side reactions.[6]

Figure 2: Conceptual pathway for the oxidation of a dipyridyl disulfide.

Detailed Experimental Protocol: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride

This protocol describes a related synthesis starting from a substituted dipyridyl disulfide.

-

Reaction Setup: To a suitable reactor, add 3,3′-dithiobis(2-chloropyridine) and aqueous hydrochloric acid (36% w/w) at 20 °C to form a pale-yellow solution.

-

Add water and bubble chlorine gas through the solution for approximately 1 hour, maintaining the temperature between 20–23 °C.

-

Precipitation: Add water dropwise to the reaction mixture, keeping the temperature below 29 °C. A white solid will precipitate during this addition.

-

Isolation: Cool the mixture to 20 °C and collect the suspended solid by vacuum filtration.

-

Wash the filter cake thoroughly with water (3 portions).

-

Dry the product under vacuum at a temperature below 35 °C to yield 2-chloropyridine-3-sulfonyl chloride.

From Pyridine Sulfonic Acids

Pyridine sulfonic acids, which can be prepared by methods such as the sulfonation of pyridinols, serve as direct precursors to their corresponding sulfonyl chlorides. The conversion is typically achieved using standard chlorinating agents.

Causality and Mechanistic Insight: The hydroxyl group of the sulfonic acid is converted into a better leaving group by reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A subsequent nucleophilic attack by a chloride ion displaces the leaving group, forming the sulfonyl chloride. The use of phosphorus oxychloride (POCl₃) as a solvent or co-reagent is common when using PCl₅.

Detailed Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride from Pyridine-3-sulfonic Acid [6]

-

Reaction Setup: In a flask equipped with a reflux condenser, combine pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride.

-

Reaction: Heat the mixture to reflux for 3 hours.

-

Work-up: After cooling, carefully evaporate the excess POCl₃ under reduced pressure.

-

Dissolve the resulting solid in a mixture of ice water and a water-immiscible organic solvent (e.g., methyl-tert-butyl ether).

-

Cautiously neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Saturate the aqueous layer with solid sodium chloride to minimize the solubility of the product.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield pyridine-3-sulfonyl chloride.

Comparative Summary of Synthetic Routes

| Method | Starting Material | Key Reagents | Typical Isomers | Advantages | Disadvantages |

| Sandmeyer Reaction | Aminopyridine | NaNO₂, HCl, SO₂, Cu(I) salt | 3-, 4- | High yield, good functional group tolerance, widely applicable. | Requires handling of unstable diazonium salts; low temperatures needed. |

| Oxidation | Pyridinethiol or Dipyridyl Disulfide | Cl₂, H₂O | 2- | High yielding, suitable for large scale. | Requires handling of toxic chlorine gas; starting materials may be less common. |

| From Sulfonic Acid | Pyridine Sulfonic Acid | PCl₅/POCl₃ or SOCl₂ | All | Direct conversion from readily available sulfonic acids. | Harsh reagents (PCl₅, POCl₃); can generate significant acidic waste. [6] |

Part III: Reactivity and Application in Complex Molecule Synthesis

The Pyridinesulfonamide Bond: The Gateway to Bioactivity

Pyridine sulfonyl chlorides are potent electrophiles. The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. Their most common and medicinally relevant reaction is with primary or secondary amines to form stable pyridinesulfonamide linkages.

Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen, yields the sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl generated during the reaction.

Figure 3: General reaction for the formation of a pyridinesulfonamide.

The nitrogen atom within the pyridine ring acts as an electron-withdrawing group via induction, which can slightly increase the electrophilicity of the sulfonyl chloride compared to its benzenoid counterpart, benzenesulfonyl chloride. Kinetic studies on the reaction of benzenesulfonyl chloride with pyridines have shown that the reaction proceeds via a nucleophilic catalysis mechanism, where a sulfonylpyridinium intermediate is formed, which is then hydrolyzed. [7]

Case Study 1: Vonoprazan (TAK-438)

Vonoprazan (brand name: Takecab®) is a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders. Its synthesis provides a clear example of the strategic use of pyridine-3-sulfonyl chloride. [8] In a key step of the synthesis, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is reacted with pyridine-3-sulfonyl chloride in the presence of a base. [9]The nitrogen atom of the pyrrole ring acts as the nucleophile, attacking the sulfonyl chloride to form a stable N-S bond. This reaction efficiently installs the critical pyridine-3-sulfonyl group at the 1-position of the pyrrole ring, a crucial component of the final drug's structure. [10]

Case Study 2: Torsemide

Torsemide (brand name: Demadex®) is a potent loop diuretic used to treat edema and hypertension. The synthesis of this drug relies on the precursor 4-chloro-3-pyridinesulfonamide, which is directly prepared from its corresponding sulfonyl chloride.

The synthesis begins with 4-hydroxy-3-pyridinesulfonic acid. This starting material is treated with phosphorus pentachloride in a solvent like chlorobenzene to generate 4-chloro-3-pyridinesulfonyl chloride in situ. [11][12]This reactive intermediate is not isolated but is directly subjected to amidation by adding ammonia. [12]The resulting 4-chloro-3-pyridinesulfonamide is a stable, isolable solid that serves as a key building block for the subsequent steps in the synthesis of Torsemide. [11]

Part IV: Conclusion and Future Outlook

From their conceptual origins in the era of sulfa drug discovery to their current role as indispensable building blocks in modern pharmaceutical manufacturing, pyridine sulfonyl chlorides have firmly established their importance in medicinal chemistry. The development of robust synthetic methods, such as the Sandmeyer reaction and oxidative chlorination, has made these reagents widely accessible, enabling the synthesis of a vast array of complex molecular architectures.

The pyridinesulfonyl moiety continues to be a feature of many new drug candidates, valued for its ability to engage in critical hydrogen bonding interactions with biological targets and to fine-tune the physicochemical properties of a molecule. As synthetic chemistry evolves, we can anticipate the development of even milder and more selective methods for the preparation of pyridine sulfonyl chlorides. Furthermore, novel applications for these versatile reagents will undoubtedly emerge as chemists continue to tackle the synthetic challenges posed by the next generation of therapeutic agents. The enduring legacy of pyridine sulfonyl chlorides is a testament to the power of fundamental organic chemistry to enable the creation of molecules that improve human health.

References

- CN108503621A, "Preparation method of vonoprazan fumar

- CN112830892A, "Synthesis method of pyridine-3-sulfonyl chloride",

-

Ohashi, N., et al. (2024). "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization". The Journal of Organic Chemistry. Available at: [Link]

-

Dolgova, A. S., et al. (2021). "Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst". ACS Catalysis. Available at: [Link]

-

Roghe, G. J. (1970). "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution". Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

The Chemical Backbone: Pyridine-3-sulfonyl Chloride in API Synthesis and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- WO2003097603A1, "Process for the prepar

-

The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

-

Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka. [Link]

-

Preparation of highly pure torsemide. Academia.edu. [Link]

-

Pyridine-3-sulfonyl chloride. PubChem. [Link]

-

WO2003097603A1, "Process for the preparation of highly pure torsemide", [Link]

-

Colombe, J. R., et al. (2015). "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate". Organic Letters. Available at: [Link]

-

Kinetic studies on the reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids in the presence of pyridine in. International Journal of Applied Research. [Link]

-

Pyridine. Wikipedia. [Link]

- CN108503621B, "Preparation method of vonoprazan fumar

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Drug Design Development and Therapy Notes. [Link]

-

Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. MDPI. [Link]

-

Bar-Shir, A., et al. (2019). "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4". Angewandte Chemie International Edition. Available at: [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]

- 3. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]

- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

- 12. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Methylpyridine-3-sulfonyl Chloride Hydrochloride: Commercial Availability, Purity, and Applications for Researchers

For drug development professionals and researchers in medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, heteroaromatic sulfonyl chlorides serve as indispensable tools for the introduction of the sulfonamide moiety, a privileged functional group in a multitude of approved drugs. This guide provides a comprehensive technical overview of 6-Methylpyridine-3-sulfonyl chloride hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into its commercial availability, typical purity specifications, analytical methodologies for quality control, safe handling procedures, and practical applications in synthetic chemistry.

Introduction: The Significance of the Pyridine Sulfonamide Scaffold

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the core structures of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. When functionalized with a sulfonyl chloride group, it becomes a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides. The resulting pyridine sulfonamide scaffold is a cornerstone in the design of a wide range of therapeutic agents, including inhibitors of enzymes such as kinases and proteases, as well as modulators of ion channels and receptors. The methyl substituent on the pyridine ring of this compound can provide additional steric and electronic properties, influencing the binding affinity and selectivity of the final compound.

Commercial Availability and Supplier Specifications

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The purity of this reagent is a critical factor for its successful application in synthesis, as impurities can lead to side reactions and complicate the purification of the desired product.

A survey of prominent suppliers reveals that this compound is typically offered with purities ranging from 95% to 97%. It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier for each batch. A comprehensive CoA should include details on the analytical method used for purity determination (most commonly High-Performance Liquid Chromatography), the measured purity, and information on the presence of any significant impurities.

Below is a table summarizing the offerings from a selection of suppliers:

| Supplier | Stated Purity | Available Quantities | Notes |

| Fluorochem | 95%[1] | Research quantities | Provides basic product specifications.[1] |

| 3W Pharm | 97%[2] | 100mg, 250mg, 1g, 5g, 10g[2] | Offers a range of quantities suitable for lab-scale synthesis.[2] |

Note: The availability and specifications are subject to change. Researchers should always consult the supplier's website for the most current information. While a Certificate of Analysis for this specific compound is not publicly available, a typical CoA for a similar chemical intermediate would be expected to contain the information outlined in the diagram below.[3]

Caption: Key sections of a typical Certificate of Analysis.

Purity Determination and Analytical Methods

Ensuring the purity of this compound is a critical step before its use in any synthetic protocol. The high reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, necessitates careful handling during analysis.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Method:

A patent for the analysis of the related compound, pyridine-3-sulfonyl chloride, provides a robust starting point for method development.[4]

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% tetrabutylammonium hydroxide phosphate buffer, pH 4.5) and acetonitrile.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 230 nm.[4]

-

Column Temperature: 30 °C.[4]

-

Injection Volume: 10 µL.[4]

Causality in Method Design: The C18 column provides a non-polar stationary phase suitable for retaining the relatively non-polar analyte. The buffered mobile phase helps to ensure consistent ionization of the pyridine ring, leading to reproducible retention times. Acetonitrile is a common organic modifier used to elute the compound from the column. UV detection is appropriate as the pyridine ring contains a chromophore that absorbs in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and identifying any organic impurities. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[7][8][9]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

A singlet for the methyl protons (CH₃) around 2.5 ppm.

-

A series of aromatic protons on the pyridine ring, likely in the range of 7.5-9.0 ppm. The hydrochloride salt form will influence the chemical shifts of the pyridine protons.

-

A broad singlet for the hydrochloride proton.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

A signal for the methyl carbon (CH₃) around 20 ppm.

-

A series of signals for the aromatic carbons of the pyridine ring between 120-160 ppm.

-

The carbon bearing the sulfonyl chloride group will be significantly downfield.

Typical Impurities

The primary impurity of concern is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. This can occur upon exposure to moisture in the air or in solvents. Other potential impurities may arise from the synthetic route, such as starting materials or by-products. A well-resolved HPLC method should be able to separate the desired product from these potential impurities.

Caption: A typical workflow for the quality control of incoming reagents.

Synthesis of this compound

While researchers will typically purchase this reagent, understanding its synthesis provides valuable context regarding potential impurities and handling requirements. The synthesis of pyridine-3-sulfonyl chlorides can be achieved through several routes. A common and adaptable method involves a diazotization reaction of the corresponding aminopyridine, followed by a Sandmeyer-type reaction.[10]

General Synthetic Protocol (adapted from related syntheses): [10]

-

Diazotization: 3-Amino-6-methylpyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the diazonium salt.

-

Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.

-

Isolation and Purification: The product is typically extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The hydrochloride salt can be precipitated by the addition of HCl in an appropriate solvent.

Causality in Synthesis Design: The diazotization reaction is a classic method for converting an amino group on an aromatic ring into a good leaving group (N₂). The subsequent Sandmeyer-type reaction with sulfur dioxide and a copper catalyst allows for the introduction of the sulfonyl chloride moiety. The use of the hydrochloride salt form can improve the stability and handling of the final product.

Key Applications in Drug Discovery: The Synthesis of Sulfonamides

The primary application of this compound in drug discovery is the synthesis of sulfonamides. The reaction is a straightforward nucleophilic substitution where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

General Protocol for Sulfonamide Synthesis: [11][12][13]

-

Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (1.2-2.0 equivalents, e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).[12][13]

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl). Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Self-Validation in the Protocol: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the sulfonyl chloride. The base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[12] Monitoring the reaction by TLC or LC-MS ensures that the starting materials have been consumed and allows for timely work-up. A thorough aqueous work-up is essential to remove the base hydrochloride salt and any other water-soluble by-products, simplifying the final purification step.

Caption: A generalized workflow for the synthesis of sulfonamides.

Safe Handling and Storage

This compound is a reactive and potentially hazardous chemical that requires careful handling.

-

Moisture Sensitivity: As a sulfonyl chloride, it is highly sensitive to moisture and will readily hydrolyze. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

-

Corrosivity: It is a corrosive substance that can cause severe skin burns and eye damage.

-

Toxicity: It may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

Work should be conducted in a well-ventilated chemical fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pyridine sulfonamides in drug discovery and development. Its commercial availability, coupled with well-established synthetic protocols for its use, makes it an attractive reagent for medicinal chemists. However, researchers must pay close attention to the purity of the material, employing rigorous analytical methods to ensure its quality. By understanding the properties, handling requirements, and synthetic applications of this compound, scientists can effectively leverage its reactivity to construct novel molecules with therapeutic potential.

References

- Wuhan Green Polymer Medical Technology Co., Ltd. Method for detecting content of pyridine-3-sulfonyl chloride. CN114906353A, August 16, 2022.

-

Veeprho. Pyridine-3-sulfonyl chloride | CAS 16133-25-8. Available at: [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 16133-25-8 Pyridine-3-Sulfonyl Chloride Impurity. Available at: [Link]

-

PubChem. 6-Methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information. PubChem Compound Database; CID=22344709. Available at: [Link]

- S. S. Deshmukh, et al. Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 2015, 6(1): 1000-1006.

- Zhang, W., et al. Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A, May 25, 2021.

- Wei, H., et al. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 2020, 151, 333–338.

- Al-Shammari, M. A., et al. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. Journal of Analytical Methods in Chemistry, 2019, 2019, 8765413.

- Reddy, T. J., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 2005, 46(6), 979-982.

- Singh, S., et al. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 2013, 6(3), 196-200.

- Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 2013, 3, 22775-22779.

-

Agilent. Certificate of Analysis. Available at: [Link]

- Stoyanov, S., et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 2021, 7(10), 136.

- Roy, K., et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018, 8(4), 194-204.

-

Chemistry easy. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube, 19 Feb. 2021. Available at: [Link]

-

Rostom, S. A. What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ? ResearchGate, 2015. Available at: [Link]

- Juen, M. A., et al. Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 2016, 55(38), 11517-11521.

-

ScienceOpen. Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound - CAS:1210868-11-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. agilent.com [agilent.com]

- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. scienceopen.com [scienceopen.com]

- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cbijournal.com [cbijournal.com]

Methodological & Application

Application Note: High-Fidelity Sulfonylation using 6-Methylpyridine-3-sulfonyl chloride Hydrochloride

Executive Summary

The incorporation of pyridine motifs into sulfonamide scaffolds is a cornerstone strategy in medicinal chemistry, particularly for kinase inhibitors (e.g., Pazopanib) and GPCR modulators. However, pyridine-3-sulfonyl chlorides are notoriously unstable as free bases, prone to rapid hydrolysis and self-decomposition (releasing

The hydrochloride salt form (6-Methylpyridine-3-sulfonyl chloride • HCl) offers significantly enhanced shelf-stability and handling safety. This guide details the specific protocols required to deploy this salt effectively. Unlike standard sulfonyl chlorides, the HCl salt introduces a stoichiometric "acid burden" that must be neutralized in situ to prevent reaction stalling or amine scavenging.

Chemical Profile & Handling

| Property | Specification |

| Compound | 6-Methylpyridine-3-sulfonyl chloride hydrochloride |

| CAS | N/A (Salt form often custom/in-situ generated); Free base: 54896-80-7 |

| Molecular Weight | ~228.09 g/mol (Free base: 191.64 + HCl: 36.46) |

| Appearance | White to off-white hygroscopic solid |

| Stability | Moisture Sensitive. Store under Argon/Nitrogen at -20°C. |

| Hazards | Corrosive, Lachrymator.[1] Reacts violently with water. |

Critical Handling Note: The HCl salt is less volatile than the free liquid but highly hygroscopic. Weighing should be performed quickly in a glovebox or a dry-bag.

Mechanistic Insight: The "Triple-Base" Requirement

Success with this reagent hinges on understanding its stoichiometry. Unlike a standard phenyl sulfonyl chloride, the HCl salt carries an intrinsic acid equivalent.

-

Activation: The base must first strip the HCl from the pyridine ring to liberate the reactive free base.

-

Coupling: The amine attacks the sulfonyl sulfur.

-

Scavenging: The base must neutralize the HCl generated from the substitution.[2]

Failure to account for the initial HCl leads to incomplete conversion, as the reaction mixture becomes acidic, protonating the nucleophilic amine.

Diagram 1: Reaction Mechanism & Stoichiometry

Experimental Protocols

Protocol A: Anhydrous Coupling (Standard Discovery Scale)

Best for: Most primary/secondary amines, especially those sensitive to water. Scale: 1.0 mmol (Example)

Reagents:

-

Amine (1.0 equiv): 1.0 mmol

-

This compound (1.2 equiv): 1.2 mmol (274 mg)

-

Base (3.0 equiv): Pyridine (anhydrous) or Triethylamine (TEA).

-

Note: Pyridine is preferred as both solvent and base for maximum yield, but TEA/DCM is easier for workup.

-

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (5-10 mL).

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a stir bar and septa. Purge with Argon.

-

Amine Dissolution: Add the Amine (1.0 mmol) and DCM (5 mL) . Cool to 0°C in an ice bath.

-

Base Addition: Add Base (3.0 mmol, ~420 µL TEA) dropwise. Stir for 5 minutes.

-

Why? Pre-neutralizes any adventitious acid and prepares the solution to buffer the incoming reagent.

-

-

Reagent Addition: Add This compound (1.2 mmol) in small portions as a solid over 5-10 minutes.

-

Caution: The reaction is exothermic.[1] Adding the solid directly to the cold, basic solution minimizes hydrolysis compared to dissolving it first.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

-

Endpoint: Disappearance of amine.

-

-

Quench: Add Water (5 mL) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.

Protocol B: Schotten-Baumann (Aqueous/Green Chemistry)

Best for: Amino acids, polar amines, or scale-up where organic solvents are limited. Scale: 10 mmol

Reagents:

-

Amine (1.0 equiv): 10 mmol

-

This compound (1.2 equiv): 12 mmol

-

Base: Sodium Bicarbonate (

) or Sodium Carbonate ( -

Solvent: 1:1 Mixture of THF/Water or Dioxane/Water (40 mL).

Procedure:

-

Dissolution: In a 100 mL flask, dissolve the Amine and Base (25 mmol, 2.5 equiv) in Water (20 mL) .

-

Co-Solvent: Add THF (20 mL) and cool to 0°C .

-

Addition: Add the Sulfonyl Chloride HCl salt portion-wise over 15 minutes. Maintain pH > 8 (check with pH paper; add more base if necessary).

-

Critical: If pH drops below 7, the amine protonates and reaction stops.

-

-

Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Workup: Acidify carefully to pH ~4-5 with 1M HCl to precipitate the product (if solid) or extract with EtOAc.

Workup & Purification Strategy

The amphoteric nature of the pyridine ring complicates standard acid/base extractions.

-

High pH (>10): Pyridine is neutral, Sulfonamide NH is deprotonated (anionic) → Water Soluble.

-

Low pH (<3): Pyridine is protonated (cationic) → Water Soluble.

-

Neutral pH (5-7): Isoelectric point → Best for Extraction/Precipitation.

Diagram 2: Purification Decision Tree

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Add the solid reagent faster but keep temp low. Use excess reagent (1.5 eq). |

| No Reaction | Protonation of Amine | The HCl salt acidified the mixture. Increase Base to 3.5 - 4.0 equiv. Check pH of reaction mixture (should be basic). |

| Product in Aqueous | Incorrect pH during Workup | The pyridine ring is protonated at pH < 4. Adjust extraction pH to 6-7. Do not use 1M HCl wash. |

| Impurity: Sulfonic Acid | Hydrolysis Byproduct | Wash organic layer with sat. |

| Impurity: Bis-Sulfonylation | Excess Reagent / High Temp | Add reagent slowly at -10°C. Ensure 1:1 stoichiometry of active species. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic substitution at sulfur). Link

-

Woolven, H., et al. (2011).[3] "DABSO-Based Sulfonamide Synthesis." Organic Letters, 13(18), 4876–4879. (Alternative generation of sulfonyl chlorides). Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Discussion on pyridine solubility and pKa). Link

-

Pfizer Inc. (2006). "Process for the preparation of Pazopanib." US Patent 7,105,530. (Industrial scale handling of pyrimidine/pyridine sulfonyl chlorides). Link

-

Blakemore, D. C., et al. (2011). "Organic Synthesis - State of the Art 2009-2011." Ch 3: Heterocycle Synthesis. (Handling of sensitive heterocyclic sulfonyl chlorides). Link

Sources

synthesis of kinase inhibitors using 6-Methylpyridine-3-sulfonyl chloride hydrochloride

Executive Summary

This application note details the strategic incorporation of the 6-methylpyridine-3-sulfonyl moiety into kinase inhibitor scaffolds. Sulfonamides are privileged pharmacophores in medicinal chemistry, frequently serving as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., PI3K, c-Met, RAF). The specific use of 6-Methylpyridine-3-sulfonyl chloride hydrochloride presents unique synthetic advantages—enhanced aqueous solubility and metabolic stability compared to phenyl analogs—but requires rigorous handling due to its hygroscopic nature and hydrochloride salt form.

Strategic Rationale & Chemical Logic

The Pharmacophore

In kinase drug discovery, the sulfonamide group often functions as a "hinge binder" or interacts with the catalytic lysine (e.g., Lys802 in PI3Kα) or aspartate residues (e.g., Asp810) within the active site. The 6-methylpyridine ring adds specific value:

-

Solubility: The pyridine nitrogen can be protonated at physiological pH, improving the physicochemical profile of lipophilic kinase inhibitors.

-

Interaction: The nitrogen atom can serve as an additional hydrogen bond acceptor.

-

Metabolic Stability: The 6-methyl group blocks the metabolically vulnerable 6-position, potentially extending half-life.

Reagent Challenges

The reagent is supplied as This compound (CAS: 1210868-11-3).

-

Challenge 1 (Acidity): As an HCl salt, the reagent releases an additional equivalent of acid upon dissolution. Standard 1:1 base stoichiometry will fail, leading to incomplete conversion or amine salt precipitation.

-

Challenge 2 (Stability): Sulfonyl chlorides are prone to hydrolysis. The pyridine nitrogen can autocatalyze hydrolysis in the presence of moisture, forming the sulfonic acid (unreactive).

Comprehensive Protocol: Sulfonylation of Kinase Cores

Materials & Reagents[1][2][3]

-

Electrophile: this compound (Store at 2-8°C, under inert gas).

-

Nucleophile: Target amine (e.g., Aniline derivative, heteroaryl amine).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Pyridine can be used as both solvent and base for difficult substrates.

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Critical: Must be anhydrous.

Standard Operating Procedure (SOP)

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Purge with

or Ar for 10 minutes. -

Self-Validating Check: Ensure all glassware is free of visible moisture; sulfonyl chlorides degrade rapidly in wet conditions.

Step 2: Nucleophile Dissolution

-

Charge the flask with the Amine Nucleophile (1.0 equiv).

-

Add Anhydrous DCM (0.1 M concentration relative to amine).

-

Add DIPEA (3.5 equiv).

-

Why 3.5 equiv?

-

1.0 equiv to neutralize the amine salt (if used).

-

1.0 equiv to neutralize the HCl in the sulfonyl chloride reagent.

-

1.0 equiv to scavenge the HCl generated during sulfonylation.

-

0.5 equiv excess to drive the reaction.

-

-

-

Cool the mixture to 0°C in an ice bath.

Step 3: Electrophile Addition (The Critical Step)

-

Weigh This compound (1.1 – 1.2 equiv) rapidly to minimize moisture exposure.

-

Option A (Solid Addition): Add the solid reagent portion-wise over 5 minutes to the stirring amine solution.

-

Pros: Minimizes hydrolysis handling time.

-

Cons: Can cause localized exotherms.

-

-

Option B (Solution Addition): Dissolve the sulfonyl chloride in a minimal volume of anhydrous DCM and add dropwise via syringe.

-

Pros: Better temperature control.

-

Cons: Risk of hydrolysis in the syringe if solvent isn't strictly dry.

-

Step 4: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Monitor via LC-MS:

-

Look for the Product Mass [M+H]+.

-

Self-Validating Stop: If the Sulfonic Acid mass (Hydrolysis byproduct, [M-Cl+OH]) is dominant and SM remains, the system was wet.

-

Step 5: Workup & Purification

-

Quench: Add saturated aqueous

(equal volume). Stir vigorously for 15 mins. -

Extraction: Extract with DCM (3x).

-

Wash: Wash combined organics with Brine (1x).

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash Column Chromatography (typically MeOH/DCM gradients for polar pyridine products).

Visualized Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

Caption: Workflow for the sulfonylation of amine cores using 6-methylpyridine-3-sulfonyl chloride HCl.

Case Study: Synthesis of a PI3K/mTOR Inhibitor Analogue

Objective: Synthesis of a sulfonamide-linked methoxypyridine derivative, analogous to PI3K

Target Molecule: N-(2-chlorophenyl)-6-methylpyridine-3-sulfonamide

Protocol:

-

Dissolution: 2-chloroaniline (1.0 mmol, 127 mg) is dissolved in anhydrous DCM (5 mL).

-

Base Addition: Pyridine (5.0 mmol, 0.4 mL) is added. Note: Pyridine is used here as both base and co-solvent to solubilize the aniline.

-

Reagent Addition: this compound (1.2 mmol, 274 mg) is added in one portion at 0°C.

-

Reaction: The mixture is stirred at RT overnight.

-

Observation: A white precipitate (Pyridine·HCl) forms.

-

Workup: The mixture is diluted with EtOAc, washed with water and brine.

-

Result: The crude residue is purified via silica gel chromatography (Hexane/EtOAc 1:1) to yield the target sulfonamide (Yield: 82%).

Data Interpretation:

-

1H NMR (DMSO-d6): Diagnostic signals include the methyl singlet at

2.55 ppm and the sulfonamide NH (broad singlet, exchangeable with -

Mass Spec: Expected [M+H]+ = 283.0/285.0 (Cl isotope pattern).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of sulfonyl chloride. | Ensure solvents are anhydrous. Dry glassware thoroughly. Increase reagent to 1.5 equiv. |

| No Reaction | Amine nucleophilicity is too low. | Add catalyst: DMAP (0.1 equiv) . Heat to 40°C or switch solvent to Pyridine. |

| Precipitate in Flask | Formation of Amine·HCl salts. | This is normal. Ensure stirring is vigorous. Add more solvent if "gumming" occurs. |

| Impurity: Sulfonate Ester | Reaction with alcohol impurity. | Ensure DCM/THF does not contain stabilizer ethanol (use HPLC grade or distilled). |

References

-

Patent: Heterocyclic Compounds as PI3K-gamma Inhibitors. Vertex Pharmaceuticals / various assignees. WO2017223414A1. Describes the specific coupling of 6-methylpyridine-3-sulfonyl chloride with amines using base in DCM.

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI Pharmaceuticals, 2023. Illustrates the structural relevance of pyridine sulfonamides in kinase inhibition.

-

Derivatization for LC-ESI-MS Analysis. ResearchGate. Highlights the reactivity of 6-methylpyridine-3-sulfonyl chloride (MPS) with amines for analytical detection, validating the coupling efficiency.

-

Safety Data Sheet: this compound. Fisher Scientific. Provides critical handling and stability data.

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Methylpyridine-3-sulfonyl Chloride Hydrochloride

Authored by: A Senior Application Scientist

Abstract